Cdk9-IN-6

Description

Key Milestones in CDK9 Inhibitor Development:

- First-Generation Inhibitors : Flavopiridol, a pan-CDK inhibitor, demonstrated CDK9 inhibition but lacked specificity.

- Second-Generation Inhibitors : Compounds like NVP-2 and VIP152 improved selectivity but retained reversible binding mechanisms.

- PROTACs : this compound represents a third-generation approach, leveraging ubiquitin-mediated degradation for sustained target suppression.

This compound addresses limitations of traditional inhibitors by eliminating CDK9 entirely, circumventing compensatory kinase activation observed with ATP-competitive inhibitors.

Position within PROTAC-Based CDK9 Inhibitor Research

PROTACs degrade targets by linking a target-binding moiety to an E3 ligase recruiter. This compound uses a cereblon-binding ligand to hijack the ubiquitin-proteasome system, achieving degradation at nanomolar concentrations:

| Parameter | This compound |

|---|---|

| DC₅₀ (CDK9 isoform 42) | 0.10 μM |

| DC₅₀ (CDK9 isoform 55) | 0.14 μM |

| Selectivity (vs. CDK2/4/6) | >50-fold |

Compared to non-PROTAC CDK9 inhibitors (e.g., MC180295), this compound achieves prolonged suppression of transcriptional targets like MCL1 due to irreversible degradation. This mechanism is particularly effective in cancers dependent on CDK9 for survival, such as acute myeloid leukemia (AML) and triple-negative breast cancer.

Significance in Transcriptional Regulation Research

This compound has advanced understanding of CDK9’s role in transcriptional control:

Key Contributions:

- Epigenetic Silencing Reversal : CDK9 inhibition dephosphorylates BRG1, a chromatin remodeler, reactivating tumor suppressor genes (e.g., MGMT) silenced in cancer.

- Oncogene Suppression : Degradation of CDK9 reduces RNAPII phosphorylation, downregulating short-lived oncoproteins like MYC and MCL1.

- Transcriptional Pausing : this compound induces RNAPII stalling at promoters, revealing CDK9’s role in pause-release mechanisms.

Properties

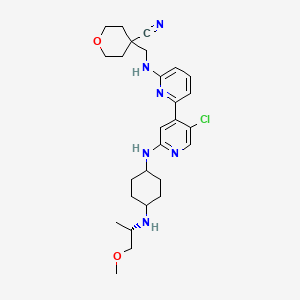

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2S)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-MWXLCCTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Bipyridine Intermediate (5'-Chloro-2'-fluoro-[2,4'-bipyridin]-6-amine)

Step 1: Ullmann Coupling

2-Bromo-6-fluoropyridine (1.41 g, 8.01 mmol) reacts with 4-aminotetrahydropyran-4-carbonitrile (1.35 g, 9.61 mmol) in dimethyl sulfoxide (DMSO) at 110°C for 18 hours under triethylamine catalysis (2.43 g, 20.9 mmol).

-

Key Optimization : Replacement of NaH with pyridine as a base reduced side reactions and improved safety.

Step 2: Suzuki-Miyaura Cross-Coupling

The intermediate undergoes palladium-catalyzed coupling with 5-chloropyridin-3-ylboronic acid (1.2 equiv) in tetrahydrofuran (THF)/H₂O (3:1) at 60°C for 5 hours.

Cyclohexylamine Core Functionalization

Step 3: Boc Protection and Deprotection

(1r,4r)-4-Aminocyclohexanol is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM), followed by reaction with the bipyridine intermediate in DMSO at 110°C for 16 hours.

Step 4: Reductive Amination

The amine intermediate reacts with (S)-1-methoxypropan-2-ol (3.0 g, 33.3 mmol) via reductive amination using sodium borohydride (NaBH₄) in ethanol at 60°C.

Final Coupling and Crystallization

Step 5: Nucleophilic Substitution

The cyclohexylamine intermediate is coupled with tosylated (S)-1-methoxypropan-2-ol in DMSO at 110°C for 2 hours under potassium carbonate (K₂CO₃) catalysis.

Step 6: Polymorph Formation

Crystallization from acetonitrile/ethanol (7:3) at 70–80°C, followed by cooling to 10–25°C, produces the thermodynamically stable Form I polymorph.

-

Key Parameters :

Analytical Validation and Quality Control

3.1 Chromatographic Purity

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient).

-

Chiral Resolution : [α]D²⁵ = +12.5° (c = 1.0, MeOH) confirms stereochemical integrity.

3.2 Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, NH), 4.12–4.05 (m, 1H, cyclohexyl-H), 3.78 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Methodologies

Challenges and Industrial Scalability

-

Regioselectivity : Fluorine at the 2'-position directs coupling exclusively to the 6-position of the pyridine ring, minimizing byproducts.

-

Solvent Choice : DMSO enhances reaction rates but complicates purification; switched to THF/water in later steps.

-

Polymorph Control : Strict temperature gradients during crystallization prevent Form IV contamination .

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to achieve the desired modifications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency.

Scientific Research Applications

Therapeutic Applications

Cdk9-IN-6 has been studied primarily in the context of various cancers, including:

- Small Cell Lung Cancer (SCLC) : Research indicates that CDK9 inhibition is effective against chemotherapy-resistant SCLC. This compound demonstrated significant tumor growth reduction and improved survival rates in preclinical models .

- Prostate Cancer : In studies involving advanced prostate cancer models, this compound was found to down-regulate key oncogenic transcription factors and exhibited potent anti-tumor activity .

- Triple-Negative Breast Cancer (TNBC) : The compound has shown efficacy in TNBC models, causing G2/M cell cycle arrest and apoptosis. It significantly reduced cell proliferation across various TNBC cell lines .

Small Cell Lung Cancer

A study demonstrated that this compound effectively reduced tumor size in both autochthonous and syngeneic SCLC models. The compound's ability to induce intrinsic apoptosis through downregulation of MCL-1 was crucial for its therapeutic effect. In vitro assays indicated IC50 values ranging from 5 to 20 nM for human SCLC lines .

Prostate Cancer

In a xenograft model using LNCaP cells, treatment with this compound resulted in significant tumor regression. Pharmacodynamic analyses confirmed the loss of phosphorylated RNA polymerase II and downregulation of anti-apoptotic proteins like BCL-2 and MCL1 .

Triple-Negative Breast Cancer

This compound was tested on multiple TNBC cell lines, leading to a marked decrease in cell viability. The most sensitive model (MDA-MB-453) showed an 80% reduction in Ser2 phosphorylation on RNA polymerase II after treatment with 600 nM of the inhibitor .

Comparative Efficacy Table

Mechanism of Action

Cdk9-IN-6 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 9 forms a complex with cyclin T1 or cyclin T2, known as the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the carboxy-terminal domain of RNA polymerase II, promoting transcription elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells, making it a promising therapeutic strategy.

Comparison with Similar Compounds

Structural and Functional Insights

For example, this compound’s sulfur-containing heterocyclic structure (evident from its molecular formula) may enhance target interaction compared to other analogs.

Target Specificity : All compounds selectively inhibit CDK9, a key player in transcriptional regulation and a therapeutic target in cancers and viral infections. However, the absence of enzymatic IC₅₀ or selectivity data in the provided evidence limits direct efficacy comparisons .

Manufacturer Consistency : Beijing BioLab Co., Ltd. produces multiple CDK9 inhibitors, suggesting a focused effort on optimizing this class. The availability of varying quantities (1 mL to 50 mg) facilitates dose-response studies across research models .

Limitations in Available Data

- Structural diagrams and synthetic routes for CDK9-IN-1 and CDK9-IN-2 are absent, hindering a deeper mechanistic comparison .

Notes

Research-Exclusive Use : this compound and its analogs are strictly for experimental purposes, reflecting regulatory constraints common to early-stage kinase inhibitors .

Biological Activity

Cdk9-IN-6 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription that plays a crucial role in various cancers, particularly those characterized by high levels of anti-apoptotic proteins. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.

Overview of CDK9 and Its Role in Cancer

CDK9 is part of the cyclin-dependent kinase family and is essential for the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II. Dysregulation of CDK9 has been implicated in various malignancies due to its role in promoting the expression of oncogenes such as MYC and MCL1, which are critical for cell survival and proliferation . Inhibiting CDK9 can lead to reduced expression of these oncogenes, making it a promising target for cancer therapy.

This compound functions by selectively inhibiting CDK9 activity, leading to:

- Decreased Phosphorylation of RNAPII : Treatment with this compound results in a significant reduction in phosphorylated Ser2 on the CTD of RNA polymerase II, indicating effective inhibition of CDK9 activity. For instance, in sensitive cancer cell lines, this reduction can reach approximately 80% after treatment with optimal doses .

- Induction of Apoptosis : The compound promotes intrinsic apoptosis by downregulating anti-apoptotic proteins such as MCL1 and cFLIP. This mechanism has been observed particularly in small cell lung cancer (SCLC) models where CDK9 inhibition led to enhanced cell death .

- Cell Cycle Arrest : Treatment with this compound induces G2/M cell cycle arrest across various cancer models, contributing to its growth inhibitory effects .

Efficacy in Preclinical Models

This compound has been tested across several cancer types, demonstrating potent anti-tumor activity:

Case Studies

-

Triple-Negative Breast Cancer :

- In a study involving multiple TNBC cell lines, this compound was shown to significantly inhibit cell proliferation with IC50 values varying between 150 nM to 1200 nM depending on the cell line. The compound's effects were confirmed through live imaging and subsequent analyses showing reduced viability and increased apoptosis markers .

- Small Cell Lung Cancer :

- Hematological Malignancies :

Q & A

Q. What is the structural and functional basis of CDK9-IN-6’s selectivity for CDK9 over other kinases?

Methodological Answer: To evaluate selectivity, employ kinase profiling assays (e.g., ATP-competitive binding assays) against a panel of 50+ kinases, including closely related CDKs (e.g., CDK2, CDK7). Use quantitative metrics like IC50 values and selectivity scores (fold difference relative to other kinases). Structural analysis (X-ray crystallography or molecular docking) can identify key binding residues (e.g., hinge region interactions) unique to CDK9 .

Q. How can researchers validate this compound’s mechanism of action in transcriptional inhibition?

Methodological Answer: Combine RNA polymerase II phosphorylation assays (Western blot for p-Ser2/5) with RNA-seq to measure short-lived oncogene suppression (e.g., MYC, MCL1). Use dose-response curves to correlate CDK9 inhibition with transcriptional changes. Include positive controls (e.g., Flavopiridol) and negative controls (e.g., CDK4/6 inhibitors) to confirm specificity .

Q. What are optimal in vitro models for assessing this compound’s efficacy in cancer research?

Methodological Answer: Prioritize cell lines with CDK9-dependent oncogenes (e.g., AML models with MCL1 dependency). Use 3D spheroid cultures to mimic tumor microenvironments. Validate results across multiple biological replicates and include apoptosis assays (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

Advanced Research Questions

Q. How should conflicting data on this compound’s off-target effects be resolved?

Methodological Answer: Conduct orthogonal assays (e.g., thermal shift assays vs. CRISPR-Cas9 CDK9 knockout models) to differentiate on-target vs. off-target effects. Perform meta-analyses of published datasets to identify trends (e.g., inconsistent IC50 values in hypoxic vs. normoxic conditions). Use cheminformatics tools (e.g., SEA, PubChem BioAssay) to predict off-target interactions .

Q. What experimental designs address this compound’s transient transcriptional effects in longitudinal studies?

Methodological Answer: Implement time-course RNA-seq with frequent sampling (e.g., 0, 2, 6, 24h post-treatment) to capture dynamic gene expression. Pair this with single-cell sequencing to assess heterogeneity in response. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing schedules with transcriptional rebound kinetics .

Q. How can researchers integrate this compound with combination therapies without confounding results?

Methodological Answer: Apply factorial experimental design (e.g., this compound ± BET inhibitors) with synergy scoring (e.g., Chou-Talalay method). Use transcriptomic profiling to dissect overlapping vs. unique pathways. Include washout experiments to determine sequence-dependent effects .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) for IC50 calculations. Apply ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons. For omics data, employ false discovery rate (FDR) control and pathway enrichment tools (e.g., GSEA) .

Q. How should researchers handle variability in this compound’s activity across cell cycle phases?

Methodological Answer: Synchronize cells (e.g., serum starvation, nocodazole block) and profile this compound activity via flow cytometry (e.g., EdU incorporation for S-phase). Use multivariate regression to model cell cycle phase as a covariable in efficacy analyses .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies across labs?

Methodological Answer: Adopt BRENDA-like annotation for assay conditions (e.g., buffer pH, ATP concentrations). Share raw data via repositories (e.g., Zenodo, GEO). Use standardized cell authentication (STR profiling) and compound verification (HPLC/MS) protocols .

Q. How can researchers ethically justify this compound studies in models with high toxicity?

Methodological Answer: Predefine humane endpoints and toxicity thresholds (e.g., >20% body weight loss) in IACUC protocols. Use pharmacokinetic modeling to minimize doses while maintaining efficacy. Include rescue experiments (e.g., CDK9 overexpression) to confirm on-target toxicity .

Q. Guidelines for Rigor

- Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Avoid broad questions; instead, focus on mechanistic gaps (e.g., "How does this compound alter RNA Pol II processivity in BRCA1-mutant models?").

- Reference systematic reviews on CDK9 inhibitors to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.